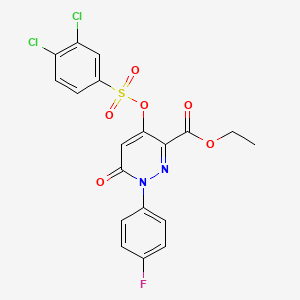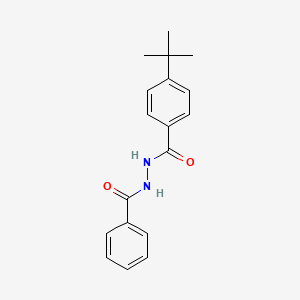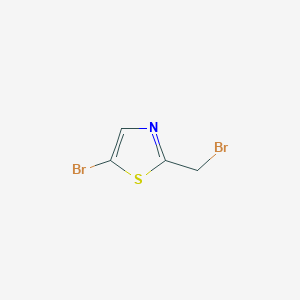![molecular formula C12H16N2 B2847662 3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene CAS No. 24919-43-5](/img/structure/B2847662.png)
3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted melting point of 98.65° C, a predicted boiling point of 320.0° C at 760 mmHg, a predicted density of 1.1 g/cm3, and a predicted refractive index of n20D 1.62 .Scientific Research Applications
3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene has a range of applications in the field of scientific research. It is used in the synthesis of a variety of other organic compounds, including amino acids, carbohydrates, and steroids. It is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and biotechnology products. In addition, this compound is used in the synthesis of a variety of other compounds, including dyes, catalysts, and reagents.
Mechanism of Action
The mechanism of action of 3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene is not completely understood. However, it is believed that the nitrogen atoms in the three-ringed structure of this compound form a strong bond with the carbon atoms in the molecule. This bond is believed to be responsible for the unique properties of this compound, including its ability to act as a catalyst and its ability to form stable bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is believed that this compound may have some beneficial effects on the body. For example, it has been suggested that this compound may have antioxidant properties and may be able to protect cells from damage caused by free radicals. In addition, this compound has been suggested to have anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The use of 3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its stability. This compound is a stable molecule and can be stored for long periods of time without significant degradation. Additionally, this compound is relatively easy to synthesize, making it a useful compound for a range of laboratory experiments. However, this compound is a relatively expensive compound, which can limit its use in some laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene in scientific research. One potential area of research is the use of this compound in the synthesis of pharmaceuticals, agrochemicals, and biotechnology products. Additionally, research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments. Finally, further research into the mechanism of action of this compound could lead to the development of new catalysts and reagents.
Synthesis Methods
3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene can be synthesized by a variety of methods, including the use of a Grignard reagent, the use of a diazotization reaction, the use of a Wittig reaction, and the use of a palladium-catalyzed reaction. The Grignard reagent is the most commonly used method for the synthesis of this compound, as it is relatively simple and efficient. The diazotization reaction is a more complex method, but it is often used for the synthesis of more complex compounds. The Wittig reaction is a highly efficient method for the synthesis of this compound, but it requires the use of a palladium catalyst.
properties
IUPAC Name |
6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-2,4,6,11,13H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLFCLRNSOXWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=CC=CC=C3CN2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2847579.png)


![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)

![2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2847589.png)
![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)
![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)



![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)
